molecular formula C19H25N5O B5985351 2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine

2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine

Cat. No.: B5985351
M. Wt: 339.4 g/mol
InChI Key: CCWNIAWRLOOVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine is a selective antagonist of MORs, which are a class of opioid receptors that are involved in the modulation of pain perception and addiction. By binding to and blocking MORs, this compound prevents the activation of these receptors by endogenous opioids such as endorphins and enkephalins. This results in a decrease in pain perception and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to decrease pain perception and reduce drug-seeking behavior. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine in lab experiments is its high selectivity for MORs. This allows researchers to selectively block the effects of endogenous opioids on MORs without affecting other opioid receptors. Additionally, this compound has a long half-life, which allows for prolonged effects in animal studies. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of pain and drug addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other opioid receptors. Finally, research is needed to develop more effective methods for administering this compound in experimental settings.

Synthesis Methods

2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with piperidine and cyclohexyl isocyanide to form the intermediate 2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}nicotinic acid. This intermediate is then cyclized using trifluoroacetic acid to form the final product, this compound.

Scientific Research Applications

2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug addiction research. In neuroscience, this compound has been used to study the role of mu-opioid receptors (MORs) in pain perception and addiction. In pharmacology, this compound has been used as a tool to study the mechanism of action of opioid receptor antagonists. In drug addiction research, this compound has been used to study the effects of opioid receptor antagonists on drug-seeking behavior.

Properties

IUPAC Name

(1-cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-19(17-14-24(22-21-17)15-8-2-1-3-9-15)23-13-7-5-11-18(23)16-10-4-6-12-20-16/h4,6,10,12,14-15,18H,1-3,5,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNIAWRLOOVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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